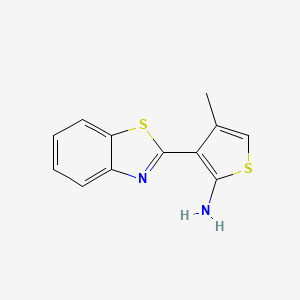

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Description

BenchChem offers high-quality 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S2/c1-7-6-15-11(13)10(7)12-14-8-4-2-3-5-9(8)16-12/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXFAQKMMOVVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C2=NC3=CC=CC=C3S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370697 | |

| Record name | 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232941-00-3 | |

| Record name | 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and comprehensive characterization of the novel heterocyclic compound, 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. Benzothiazole and aminothiophene moieties are significant pharmacophores known to exhibit a wide range of biological activities, making their combination in a single molecular entity a promising avenue for drug discovery and development. This document provides a detailed experimental protocol for a plausible synthetic route, projected analytical and spectroscopic data for the characterization of the target compound, and visual representations of the synthetic pathway and experimental workflow.

Proposed Synthesis

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine can be achieved via the Gewald reaction. This one-pot, multi-component reaction is a highly efficient method for the formation of polysubstituted 2-aminothiophenes. The proposed reaction involves the condensation of 2-acetylbenzothiazole, malononitrile, and elemental sulfur in the presence of a base.

Synthesis of the Starting Material: 2-Acetylbenzothiazole

The precursor, 2-acetylbenzothiazole, can be synthesized from benzothiazole and N-methoxy-N-methylacetamide in the presence of n-butyllithium.[1]

Reaction Scheme: Benzothiazole + n-Butyllithium + N-Methoxy-N-methylacetamide → 2-Acetylbenzothiazole

Proposed Gewald Synthesis of the Target Compound

Reaction Scheme: 2-Acetylbenzothiazole + Malononitrile + Elemental Sulfur → 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Proposed Reaction Mechanism

The Gewald reaction mechanism begins with a Knoevenagel condensation between the ketone (2-acetylbenzothiazole) and the active methylene compound (malononitrile) to form an intermediate. The addition of elemental sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene product.

Experimental Protocols

Synthesis of 2-Acetylbenzothiazole

-

To a stirred solution of benzothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add N-methoxy-N-methylacetamide (1.1 eq) in a single portion and continue stirring at -78 °C for 3 hours.

-

Allow the reaction mixture to warm to room temperature overnight.

-

Quench the reaction by adding 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield 2-acetylbenzothiazole as a yellow solid.[1]

Synthesis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

-

In a round-bottom flask, combine 2-acetylbenzothiazole (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq).

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the purified 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine.

Characterization Data (Projected)

The following tables summarize the expected analytical and spectroscopic data for the characterization of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. This data is projected based on known values for structurally similar compounds containing benzothiazole and 2-aminothiophene moieties.

Table 1: Physicochemical and Analytical Data

| Parameter | Projected Value |

| Molecular Formula | C₁₂H₉N₃S₂ |

| Molecular Weight | 259.35 g/mol |

| Appearance | Pale yellow to brown solid |

| Melting Point | >200 °C (decomposed) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol |

Table 2: Projected Spectroscopic Data

| Technique | Projected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.05 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 7.20 (s, 1H, Thiophene-H), 6.80 (s, 2H, -NH₂), 2.30 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.0 (C=N of Benzothiazole), 153.0, 148.0, 135.0, 126.5, 125.0, 124.0, 122.0, 120.0, 118.0, 110.0, 15.0 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretching, -NH₂), 3100-3000 (Ar C-H stretching), 1620 (C=N stretching), 1580 (N-H bending), 1450 (C=C stretching) |

| Mass Spectrometry (ESI-MS) | m/z 260.0 [M+H]⁺ |

Visualizations

Synthetic Pathway

Caption: Proposed synthesis of the target compound via the Gewald reaction.

Experimental Workflow

Caption: Step-by-step workflow for the proposed synthesis and purification.

Potential Applications and Future Directions

The structural motif of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine, combining the benzothiazole and 2-aminothiophene scaffolds, suggests a high potential for biological activity. Benzothiazole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. Similarly, 2-aminothiophenes are key components in a variety of medicinally important compounds.

Further research should focus on the experimental validation of the proposed synthetic route and the comprehensive evaluation of the biological activities of the synthesized compound. Screening for anticancer, antimicrobial, and enzyme inhibitory activities would be a logical next step in elucidating the therapeutic potential of this novel heterocyclic entity. Optimization of the reaction conditions to improve yield and purity should also be a key consideration in future work.

References

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine chemical properties

An In-depth Technical Guide on the Chemical Properties of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of the heterocyclic compound 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and synthetic organic chemistry.

Chemical Identity and Properties

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is a unique molecule that incorporates both a benzothiazole and a 2-aminothiophene moiety. These structural features are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 306936-47-0 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₈N₂S₂ | Calculated |

| Molecular Weight | 232.33 g/mol | Calculated |

| Appearance | Not explicitly reported; likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Data not available in searched literature | - |

| Boiling Point | Data not available in searched literature | - |

| Solubility | Data not available in searched literature | - |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is not explicitly documented in the reviewed literature, its structure suggests a plausible synthetic route involving the principles of the Gewald reaction for the formation of the 2-aminothiophene ring.

Proposed Synthetic Pathway:

The synthesis would likely proceed via a multi-component reaction involving a suitable benzothiazolyl-acetonitrile derivative, a ketone (in this case, likely acetone or a related compound to provide the 4-methyl group), and elemental sulfur in the presence of a basic catalyst.

General Experimental Protocol (Hypothetical, based on the Gewald Reaction):

-

Reaction Setup: To a solution of 2-(1,3-benzothiazol-2-yl)acetonitrile in a suitable solvent (e.g., ethanol, methanol, or dimethylformamide), add an equimolar amount of a ketone (e.g., acetone) and elemental sulfur.

-

Catalyst Addition: A catalytic amount of a suitable base, such as morpholine, piperidine, or triethylamine, is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine.

Diagram 1: Proposed Gewald Reaction Workflow

Caption: A generalized workflow for the synthesis of the target compound via the Gewald reaction.

Spectral and Analytical Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine are not available in the public literature. Characterization of the synthesized compound would be essential to confirm its structure.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons of the benzothiazole ring, a singlet for the methyl group on the thiophene ring, and a broad singlet for the amine protons.

-

¹³C NMR: Resonances for the carbon atoms of the benzothiazole and thiophene rings, as well as the methyl group.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the heterocyclic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (m/z = 232.33).

Potential Biological Activity and Signaling Pathways

The benzothiazole and 2-aminothiophene scaffolds are known to be present in molecules with a wide array of biological activities.[1][2] Derivatives of these ring systems have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]

The specific biological activity of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine has not been reported. However, based on its structural motifs, it could be a candidate for screening against various biological targets. For instance, benzothiazole derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cellular signaling pathways.

Diagram 2: Potential Areas of Biological Investigation

Caption: A logical diagram illustrating potential avenues for biological evaluation of the title compound.

Conclusion

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is a heterocyclic compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data is currently lacking in the public domain, this technical guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and highlights its potential for biological activity based on its constituent chemical moieties. Further experimental work is necessary to fully characterize this compound and explore its potential applications.

References

Spectroscopic Analysis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a reference for the spectroscopic characterization of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. A comprehensive search of available scientific literature and spectral databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for this particular compound. This suggests that while the synthesis of related structures has been reported, the detailed spectroscopic analysis of this specific molecule may not be publicly available or may be part of proprietary research.

This guide, therefore, provides a foundational understanding of the expected spectroscopic characteristics based on the analysis of its constituent functional groups and structurally similar compounds. It also outlines the standard experimental protocols that would be employed to acquire such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. These predictions are based on established principles of spectroscopy and data from analogous compounds containing benzothiazole and substituted thiophene moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic H (Benzothiazole) |

| ~ 7.3 - 7.5 | Multiplet | 2H | Aromatic H (Benzothiazole) |

| ~ 7.1 - 7.2 | Triplet | 1H | Aromatic H (Benzothiazole) |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ |

| ~ 6.5 - 6.7 | Singlet | 1H | Thiophene H |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=N (Benzothiazole) |

| ~ 150 - 155 | C-S (Benzothiazole) |

| ~ 120 - 135 | Aromatic C (Benzothiazole) |

| ~ 140 - 145 | C-NH₂ (Thiophene) |

| ~ 125 - 130 | Quaternary C (Thiophene) |

| ~ 115 - 120 | C-CH₃ (Thiophene) |

| ~ 110 - 115 | CH (Thiophene) |

| ~ 15 - 20 | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch (Amine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2950 | Weak | Aliphatic C-H Stretch |

| ~ 1620 | Strong | C=N Stretch (Benzothiazole) |

| ~ 1580 | Medium | C=C Stretch (Aromatic) |

| ~ 1450 | Medium | C-N Stretch |

| ~ 750 | Strong | C-S Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 259 | [M]⁺ (Molecular Ion) |

| Fragments | Loss of -CH₃, -NH₂, thiophene ring, or benzothiazole ring fragments. |

Experimental Protocols

The acquisition of the actual spectroscopic data for 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine would follow standard, well-established laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of the purified compound would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence would be used. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence would be employed. A wider spectral width (e.g., 0-200 ppm) would be necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans and a longer acquisition time would be required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet could be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet would be recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber would be analyzed to identify characteristic vibrational frequencies of the functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method. For a compound of this nature, Electron Ionization (EI) or Electrospray Ionization (ESI) would be appropriate.

-

Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for a volatile sample or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for a less volatile sample, would be used. High-resolution mass spectrometry (HRMS) would be employed for accurate mass determination.

-

Data Acquisition: The instrument would be set to scan over a relevant mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragment ions.

-

Data Analysis: The resulting mass spectrum would be analyzed to determine the molecular weight of the compound and to deduce its structure based on the observed fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a novel chemical entity like 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Crystal Structure Analysis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine: A Search for Crystallographic Data

A comprehensive search for the crystal structure of 3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine has revealed no publicly available crystallographic data at this time. While the chemical identity of related compounds is documented, the specific atomic arrangement, bond lengths, and angles for this particular molecule remain uncharacterized by single-crystal X-ray diffraction.

The target compound, with the chemical formula C12H10N2S2, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The fusion of the benzothiazole and thiophene ring systems creates a rigid molecular framework with potential for diverse biological activities and optoelectronic applications. A detailed understanding of its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and the rational design of new derivatives.

While direct crystallographic information for 3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine is absent, analysis of closely related structures provides some insight into the expected molecular geometry. For instance, the crystal structure of 3-(1,3-benzothiazol-2-yl)thiophen-2-amine (lacking the methyl group) is known, and its CAS number is 306936-47-0.[1] Studies on other benzothiazole-thiophene derivatives have also been reported, illustrating the synthetic accessibility and potential for crystallographic characterization of this family of compounds.

The typical experimental workflow for such an analysis would involve the synthesis of the target compound, followed by the growth of single crystals suitable for X-ray diffraction. The subsequent data collection and structure refinement would yield precise information on the molecular conformation, intermolecular interactions, and crystal packing.

Due to the absence of experimental data for 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine, the quantitative data tables and detailed experimental protocols requested for this specific molecule cannot be provided. Further research, including chemical synthesis and single-crystal X-ray diffraction analysis, is required to elucidate its crystal structure.

Hypothetical Experimental Workflow

Should the compound be synthesized and crystallized, the following workflow would be anticipated for its crystal structure analysis. This process is standard in the field of chemical crystallography.

Caption: Hypothetical workflow for the crystal structure analysis of a novel compound.

Concluding Remarks

The determination of the crystal structure of 3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine would be a valuable contribution to the field of chemical crystallography and drug discovery. It would provide the foundational data needed for computational modeling, understanding intermolecular interactions, and designing future experiments. Researchers in the field are encouraged to pursue the synthesis and crystallographic characterization of this and related compounds to fill the current knowledge gap.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel heterocyclic compound, 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. Due to the limited availability of specific experimental data for this molecule, this document outlines the expected physicochemical properties based on the behavior of analogous benzothiazole and 2-aminothiophene structures. Furthermore, it details robust experimental protocols for the precise determination of its solubility and stability profiles, crucial for its development as a potential therapeutic agent.

Introduction to 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is a complex heterocyclic molecule incorporating both a benzothiazole and a 2-aminothiophene moiety. Benzothiazole derivatives are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Similarly, 2-aminothiophenes are considered privileged structures in medicinal chemistry, known for their synthetic accessibility and diverse biological activities[2][3]. The combination of these two pharmacophores suggests significant potential for novel therapeutic applications. A thorough understanding of the compound's solubility and stability is paramount for its advancement through the drug discovery and development pipeline.

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The structure of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine suggests a nuanced solubility profile.

The parent benzothiazole ring is generally characterized by good solubility in organic solvents and limited aqueous solubility[4]. The presence of the amine group on the thiophene ring introduces a basic center, suggesting that the compound's aqueous solubility will be pH-dependent. At lower pH, the amine group will be protonated, likely leading to increased solubility in aqueous media. Conversely, in neutral to basic conditions, the compound will be in its free base form, which is expected to be less water-soluble.

Table 1: Predicted Qualitative Solubility of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of N-H and S functionalities allows for some hydrogen bonding. Solubility in water is expected to be low but will increase with decreasing pH due to the protonation of the amino group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating polar and non-polar functionalities. |

| Non-Polar Aprotic | Toluene, Hexane, Diethyl ether | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents can often dissolve compounds with a moderate degree of polarity. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine, both kinetic and thermodynamic solubility assays are recommended.

Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer[5]. This is often representative of the conditions in early-stage in vitro biological assays.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired compound concentrations and a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking[6].

-

Analysis: Analyze the samples for precipitation using nephelometry (light scattering) or by filtering the solutions and quantifying the soluble compound via UV-Vis spectroscopy or LC-MS[7].

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation and biopharmaceutical classification[8]. The shake-flask method is the gold standard for this determination.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and organic solvents.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached[9].

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated HPLC-UV method[10].

Predicted Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. The structure of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine contains moieties that may be susceptible to degradation under certain conditions.

-

Hydrolytic Stability: The benzothiazole ring system can be susceptible to hydrolysis, particularly at extreme pH values, which could lead to ring-opening. The amide-like linkage within the thiazole ring is a potential site for such degradation.

-

Oxidative Stability: The sulfur atoms in both the thiophene and benzothiazole rings are potential sites for oxidation, which could lead to the formation of sulfoxides and sulfones[11][12]. The electron-rich thiophene ring may also be susceptible to oxidative degradation.

-

Photostability: Many aromatic and heterocyclic compounds are sensitive to light. Exposure to UV or visible light could lead to photodegradation, potentially through photo-oxidation or isomerization[13].

-

Thermal Stability: As a solid, the compound is likely to be thermally stable. However, at elevated temperatures, particularly in solution, thermal degradation may occur. Sulfur-containing heterocyclic compounds generally exhibit good thermal stability[14].

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method[15]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80°C for up to 7 days. Samples should be taken at various time points and neutralized before analysis[16]. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for up to 7 days. Samples should be taken at various time points and neutralized before analysis[17]. |

| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 7 days. Protect from light[16]. |

| Thermal Stress | Expose the solid compound to dry heat at 60-80°C. Also, heat a solution of the compound at the same temperature. |

| Photostability | Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[1][18]. A photostable and a light-sensitive control should be used. |

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the parent compound from any process-related impurities and degradation products.

Method Development Strategy:

-

Column Selection: A reversed-phase C18 column is a good starting point.

-

Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values.

-

Gradient Optimization: Develop a gradient elution method to ensure the separation of both polar and non-polar degradants[19].

-

Detector: A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal wavelength for detection of all components.

-

Method Validation: The final method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness[17].

Data Presentation

Quantitative data from the solubility and stability studies should be tabulated for clear interpretation and comparison.

Table 3: Example Table for Thermodynamic Solubility Data

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (µM) ± SD |

| 0.1 M HCl (pH 1.2) | 25 | ||

| Acetate (pH 4.5) | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| DMSO | 25 | ||

| 0.1 M HCl (pH 1.2) | 37 | ||

| PBS (pH 7.4) | 37 |

Table 4: Example Table for Forced Degradation Study Results

| Stress Condition | Time (days) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |

| 0.1 M HCl (60°C) | 1 | |||

| 3 | ||||

| 7 | ||||

| 0.1 M NaOH (60°C) | 1 | |||

| 3 | ||||

| 7 | ||||

| 3% H₂O₂ (RT) | 1 | |||

| 3 | ||||

| 7 | ||||

| Heat (80°C, solid) | 7 | |||

| Photostability | - |

Conclusion

While specific experimental data for 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is not yet publicly available, this guide provides a robust framework for its characterization. Based on the chemistry of its constituent moieties, the compound is predicted to have good solubility in polar aprotic organic solvents and pH-dependent aqueous solubility. Its stability profile is likely to be influenced by its susceptibility to hydrolysis at pH extremes and oxidation at the sulfur centers. The detailed experimental protocols and data presentation formats provided herein offer a comprehensive approach for researchers to thoroughly evaluate the solubility and stability of this promising compound, thereby enabling its further development as a potential therapeutic agent.

References

- 1. database.ich.org [database.ich.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijisrt.com [ijisrt.com]

- 17. scispace.com [scispace.com]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. chromatographyonline.com [chromatographyonline.com]

Quantum Chemical Analysis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of the novel heterocyclic compound, 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. While specific experimental and computational data for this exact molecule is not extensively available in public literature, this document outlines the established theoretical methodologies and expected data outcomes based on studies of closely related benzothiazole and thiophene derivatives. The presented data is illustrative and serves as a robust framework for future research on this and similar molecules of pharmaceutical interest.

Introduction

Benzothiazole and thiophene moieties are significant pharmacophores known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The fusion of these two heterocyclic systems in 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine suggests a potential for unique pharmacological effects. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular properties that govern these biological activities.[4][5]

This guide details the standard computational protocols for analyzing such molecules, presents expected quantitative data in a structured format, and visualizes the typical workflow from molecular design to computational analysis.

Methodologies: A Theoretical and Experimental Blueprint

The synthesis and computational analysis of benzothiazole-thiophene derivatives follow established protocols. This section details the typical experimental procedures for synthesis and the computational methods for in-depth analysis.

Synthesis Protocols

The synthesis of related benzothiazole-thiophene compounds often involves the condensation of an appropriate thiophene derivative with a benzothiazole precursor. A general synthetic route for compounds with a similar scaffold involves the reaction of 2-aminobenzothiazole with a suitable thiophene carbaldehyde.[6] Microwave-assisted synthesis is also a common and efficient method for preparing benzothiazole derivatives, often leading to higher yields and shorter reaction times.[2]

Illustrative Synthesis of a Thiophene-Benzothiazole Schiff Base:

-

Reactant Preparation: 2-aminobenzothiazole and thiophene-2-carbaldehyde are dissolved in a suitable solvent, such as methanol.

-

Reaction: The mixture is heated to reflux for a specified period, typically 24 hours.

-

Product Isolation: Upon cooling, the resulting solid product is filtered, washed, and can be recrystallized to achieve high purity.

Computational Methods

Density Functional Theory (DFT) is the most common and reliable method for quantum chemical calculations of such organic molecules.[4][7]

-

Software: Calculations are typically performed using software packages like Gaussian, Spartan, or Q-Chem.[4][8]

-

Method and Basis Set: A popular and effective combination is the B3LYP functional with the 6-311G(d,p) or 6-31+G(d,p) basis set.[4][8][9] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

-

Geometry Optimization: The first step is to perform a full geometry optimization of the molecule's structure to find its most stable conformation (lowest energy state).

-

Frequency Calculations: Vibrational frequency calculations are then performed on the optimized geometry to confirm that it is a true energy minimum and to predict the infrared (IR) spectrum.

-

Electronic Properties: Key electronic properties are calculated from the optimized structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[4][9]

-

Spectroscopic Predictions: In addition to IR spectra, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[4][5]

Predicted Molecular Properties: Quantitative Data

The following tables summarize the types of quantitative data that would be generated from DFT calculations on 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine, based on reported values for analogous compounds.

Optimized Geometrical Parameters

These parameters define the three-dimensional structure of the molecule.

| Parameter | Bond/Angle | Predicted Value Range |

| Bond Lengths (Å) | C-S (thiophene) | 1.70 - 1.75 |

| C-N (thiazole) | 1.30 - 1.40 | |

| C=N (thiazole) | 1.35 - 1.45 | |

| C-C (aromatic) | 1.38 - 1.42 | |

| Bond Angles (°) | C-S-C (thiophene) | 92.0 - 94.0 |

| C-N-C (thiazole) | 108.0 - 112.0 | |

| Dihedral Angles (°) | Thiophene-Benzothiazole | 10.0 - 30.0 |

Electronic and Reactivity Descriptors

These values provide insight into the molecule's electronic behavior and chemical reactivity.[4][10] A smaller HOMO-LUMO gap generally indicates a more reactive molecule.[4]

| Parameter | Symbol | Predicted Value Range (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | 3.5 to 4.5 |

| Ionization Potential | IP | 5.5 to 6.5 |

| Electron Affinity | EA | 1.5 to 2.5 |

Predicted Spectroscopic Data

These predictions can be compared with experimental spectra to validate the computational model.

| Spectrum | Peak Type | Predicted Wavenumber/Chemical Shift |

| FT-IR (cm⁻¹) | N-H stretch | 3300 - 3500 |

| C-H (aromatic) stretch | 3000 - 3100 | |

| C=N stretch | 1600 - 1650 | |

| C-S stretch | 650 - 750 | |

| ¹H NMR (ppm) | N-H proton | 4.0 - 6.0 |

| Aromatic protons | 7.0 - 8.5 | |

| Methyl protons | 2.0 - 2.5 | |

| ¹³C NMR (ppm) | Aromatic carbons | 110 - 155 |

| Methyl carbon | 15 - 25 |

Visualizations: Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of the research process.

Computational Chemistry Workflow

This diagram outlines the standard procedure for performing and analyzing quantum chemical calculations for a target molecule.

Caption: Computational chemistry workflow for molecular analysis.

Drug Discovery and Development Pathway

This diagram illustrates the logical progression from initial compound synthesis to potential clinical application.

Caption: Logical flow in drug discovery and development.

Conclusion

Quantum chemical calculations offer a powerful, predictive framework for understanding the properties of novel compounds like 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. By employing DFT methods, researchers can gain critical insights into molecular geometry, stability, electronic structure, and spectroscopic signatures before or in parallel with experimental synthesis and testing. This in-silico approach accelerates the drug discovery process by enabling rational design and prioritization of candidate molecules with high therapeutic potential. The methodologies and expected data presented in this guide provide a solid foundation for initiating and conducting advanced research on this promising class of heterocyclic compounds.

References

- 1. d-nb.info [d-nb.info]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. sciencepub.net [sciencepub.net]

The Rise of Benzothiazole-Thiophene Hybrids: A Technical Guide to a New Frontier in Drug Discovery

For Immediate Release

In the relentless pursuit of novel therapeutic agents, a promising new class of heterocyclic compounds, benzothiazole-thiophene derivatives, has emerged as a focal point for researchers, scientists, and drug development professionals. This in-depth technical guide synthesizes the latest advancements in the discovery, synthesis, and biological evaluation of these compounds, offering a comprehensive resource for the scientific community. Possessing a broad spectrum of pharmacological activities, these derivatives show significant potential in developing new treatments for a range of diseases, including cancer and microbial infections.[1][2][3][4]

The unique structural combination of the benzothiazole and thiophene rings has been shown to be a crucial factor in their biological activity.[1] This guide will delve into the quantitative data from recent studies, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways and experimental workflows associated with these novel derivatives.

Quantitative Biological Activity

The therapeutic potential of novel benzothiazole-thiophene derivatives has been quantified across various studies, primarily focusing on their anticancer and antimicrobial properties. The data presented in the following tables summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Benzothiazole-Thiophene Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | MiaPaCa-2 (Pancreatic Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HT-29 (Colon Cancer) | MDA-MB-231 (Breast Cancer) |

| Thiophene based acetamide benzothiazole 21 | 24.15[1] | 46.46[1] | - | - | - | - | - | - |

| Morpholine based thiourea aminobenzothiazole 22 | 26.43[1] | 45.29[1] | - | - | - | - | - | - |

| Morpholine based thiourea bromobenzothiazole 23 | 18.10[1] | 38.85[1] | - | - | - | - | - | - |

| Diamidino-substituted thiophene based BTA 25 | Strong antiproliferative effect[1] | - | Strong antiproliferative effect[1] | - | - | - | - | - |

| Imidazolinyl-substituted thiophene based BTA 26 | Strong antiproliferative effect[1] | - | Strong antiproliferative effect[1] | - | - | - | - | - |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | - | - | - | - | 0.84[1] | - | 0.024[1] | 0.88[1] |

| Pyrimidine-based benzothiazole 10s | - | 0.45[5] | - | - | - | 0.70[5] | - | 1.80[5] |

| Pyridinyl-2-amine linked benzothiazole-2-thiol 7e | - | - | - | 0.048[6] | 0.044[6] | - | - | - |

Table 2: Antimicrobial Activity of Benzothiazole-Thiophene Derivatives (MIC values in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Streptococcus pyogenes | Aspergillus fumigatus | Fusarium oxysporum |

| Thiophene 13 | 3.125[7] | >3.125[7] | - | - |

| Thiazole 3 | - | - | 6.25[7] | 6.25[7] |

| Pyrazolo[1,5-a]pyrimidine 21b | - | - | 6.25[7] | 6.25[7] |

Experimental Protocols

The synthesis and evaluation of these novel compounds involve a series of detailed experimental procedures. Below are the methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of Thiophene-Substituted Benzothiazoles

A common synthetic route involves the condensation reaction of 2-aminothiophenol with a thiophene-containing aldehyde or carboxylic acid derivative.[8][9]

Example Protocol:

-

A mixture of a substituted 2-aminothiophenol (1 mmol) and a thiophene-2-carboxaldehyde derivative (1 mmol) is refluxed in ethanol (20 mL) for 4-6 hours.[10]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure benzothiazole-thiophene derivative.[11]

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6][12]

In Vitro Anticancer Activity Assessment (MTT Assay)

The cytotoxic effects of the synthesized compounds on various cancer cell lines are typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The formazan crystals formed are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]

In Vitro Antimicrobial Activity Assessment (Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the broth microdilution method.[7]

Protocol:

-

The test compounds are dissolved in DMSO to prepare stock solutions.

-

Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates.

-

A standardized inoculum of the microbial strain is added to each well.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action and the logical flow of discovery, the following diagrams illustrate key signaling pathways targeted by these compounds and a typical experimental workflow.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Benzothiazole and its Derivatives | Bentham Science [benthamscience.com]

- 5. Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

Preliminary Biological Screening of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential preliminary biological screening of the novel heterocyclic compound, 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes findings from structurally related benzothiazole and thiophene derivatives to outline a robust screening protocol. The guide details methodologies for assessing antimicrobial, anticancer, and anti-inflammatory activities, presents exemplary data in structured tables, and visualizes experimental workflows using Graphviz diagrams.

Compound Profile

IUPAC Name: 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Molecular Formula: C₁₂H₁₀N₂S₂

Chemical Structure: (A chemical structure diagram would be inserted here in a full whitepaper)

The core structure combines a benzothiazole moiety, known for a wide range of biological activities, with a substituted aminothiophene ring, a scaffold also prevalent in medicinal chemistry. This unique combination suggests the potential for diverse pharmacological effects.

Antimicrobial Activity Screening

The antimicrobial potential of novel compounds is a critical first step in their biological evaluation. Based on studies of similar benzothiazole and thiophene derivatives, a standard screening protocol would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[1][2][3][4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A broth microdilution method is a standard and efficient way to determine the MIC.

-

Preparation of Microbial Cultures: Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli) and fungal strains (e.g., Aspergillus fumigatus, Fusarium oxysporum) are cultured in appropriate broth media to achieve a logarithmic growth phase.[1]

-

Compound Dilution: The test compound, 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with a standardized suspension of the microbial culture.

-

Incubation: The plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. Positive and negative controls (e.g., a standard antibiotic like chloramphenicol and a solvent control) are run in parallel.[1]

Exemplary Data for Structurally Related Compounds

The following table summarizes MIC values for a thiophene derivative containing a benzothiazole moiety, designated as "thiophene 13" in a relevant study.[1]

| Microorganism | MIC (µg/mL) of Thiophene 13[1] | MIC (µg/mL) of Chloramphenicol[1] |

| Staphylococcus aureus | 3.125 | 3.125 |

| Streptococcus pyogenes | Not specified (50% lower activity than Chloramphenicol) | - |

| Aspergillus fumigatus | - | - |

| Fusarium oxysporum | - | - |

Note: The original study also reported potent antifungal activity for other related compounds, with MICs as low as 6.25 µg/mL against A. fumigatus and F. oxysporum.[1]

Experimental Workflow: Antimicrobial Screening

Anticancer Activity Screening

Benzothiazole derivatives have shown significant promise as anticancer agents.[5][6][7][8] A preliminary screening of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine would typically involve evaluating its cytotoxic effects on various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: A panel of human cancer cell lines (e.g., leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum.[5]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO and added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Exemplary Data for Structurally Related Compounds

The following table presents the anticancer activity of a related benzothiazole derivative, 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide (Compound 6), as reported by the National Cancer Institute's screening.[5]

| Parameter | Value[5] | Description |

| Average logGI₅₀ | -5.38 | Log of the molar concentration causing 50% growth inhibition. |

| Average logTGI | -4.45 | Log of the molar concentration causing total growth inhibition. |

Note: This compound showed activity against a wide range of cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.[5]

Experimental Workflow: Anticancer Screening

Anti-inflammatory Activity Screening

Given that many heterocyclic compounds, including benzothiazole derivatives, exhibit anti-inflammatory properties, this is another crucial area for preliminary screening.[9][10][11][12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of a compound.

-

Animal Acclimatization: Healthy rodents (e.g., mice or rats) are acclimatized to the laboratory conditions for a week before the experiment.

-

Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a standard group (e.g., diclofenac sodium), and test groups receiving different doses of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. The compounds are typically administered intraperitoneally or orally.[9]

-

Induction of Inflammation: After a specific time following drug administration (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.[9]

-

Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 0, 30, 60, 90, 120, 150, and 180 minutes) after the carrageenan injection using a plethysmometer.[9]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Exemplary Data for Structurally Related Compounds

The following table shows the percentage of protection against carrageenan-induced inflammation for various 2-amino benzothiazole derivatives compared to the standard drug, diclofenac sodium.[9]

| Compound | Time (minutes) | % Protection[9] |

| Diclofenac Sodium | 30 | 58.38 |

| 60 | 67.04 | |

| 90 | 78.13 | |

| 120 | 85.25 | |

| 150 | 94.28 | |

| 180 | 99.56 | |

| 5-chloro-1,3-benzothiazole-2-amine (Bt2) | - | Comparable to Diclofenac |

| 6-methoxy-1,3-benzothiazole-2-amine (Bt7) | - | Comparable to Diclofenac |

Note: The study highlighted that substitutions at specific positions on the benzothiazole ring significantly influenced the anti-inflammatory activity.[9]

Experimental Workflow: Anti-inflammatory Screening

Conclusion and Future Directions

The preliminary biological screening protocols outlined in this guide provide a robust framework for evaluating the therapeutic potential of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. Based on the activities of structurally related compounds, it is plausible that this novel molecule may exhibit significant antimicrobial, anticancer, and/or anti-inflammatory properties.

Positive results from these initial screens would warrant further investigation, including:

-

Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs for improved potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the compound's therapeutic index in more advanced disease models.

This systematic approach will be instrumental in determining the potential of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine as a lead compound for future drug development.

References

- 1. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. jocpr.com [jocpr.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 13. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine integrates two pharmacologically significant heterocyclic moieties: benzothiazole and 2-aminothiophene. While direct experimental data on this specific molecule is not extensively available in public literature, a comprehensive analysis of its structural components provides a strong basis for predicting its potential therapeutic targets. Benzothiazole derivatives are known for a wide array of biological activities including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Similarly, the 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, contributing to antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] This technical guide synthesizes the known therapeutic targets and mechanisms of action of these parent scaffolds to postulate the most probable and promising therapeutic applications for 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine.

Introduction to the Core Scaffolds

The therapeutic potential of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine can be inferred from the well-documented activities of its constituent parts.

-

Benzothiazole: This bicyclic system, composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1][7] Its derivatives are known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects.[1][8] The planar nature of the benzothiazole ring allows it to intercalate into DNA and interact with active sites of enzymes.[1]

-

2-Aminothiophene: As a five-membered heterocyclic building block, 2-aminothiophene and its derivatives are synthetically accessible and exhibit diverse pharmacological properties.[4][5][9] They are known to act as selective inhibitors, receptors, and modulators in various biological pathways.[5][6]

Postulated Therapeutic Targets and Mechanisms of Action

Based on the functionalities of its core scaffolds, 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is predicted to have potential activity in the following areas:

Anticancer Activity

Benzothiazole and 2-aminothiophene derivatives have demonstrated significant potential as anticancer agents.[2][6][10] The proposed mechanisms of action for the target compound include:

-

Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Potential kinase targets include:

-

PI3K/AKT Pathway: This pathway is frequently hyperactivated in cancer. Benzothiazole derivatives have been shown to suppress this pathway, leading to apoptosis.

-

JNK Signaling Pathway: The c-Jun NH2-terminal protein kinase (JNK) pathway is implicated in both cell survival and apoptosis. A benzothiazole derivative, AS601245, has been identified as a JNK inhibitor.[11]

-

Cyclin-Dependent Kinases (CDKs): A derivative, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been reported as a CDK5/p25 inhibitor, suggesting a role in neurodegenerative diseases and potentially in cancers where CDKs are dysregulated.[12]

-

-

Induction of Apoptosis: The compound may induce programmed cell death in cancer cells through various mechanisms, including the upregulation of pro-apoptotic proteins like caspase-3 and cytochrome-c.[13]

-

Aryl Hydrocarbon Receptor (AhR) Interaction: Some antitumor benzothiazoles exert their effect through interaction with the AhR, leading to the induction of metabolic enzymes that can convert the compound into a cytotoxic species within the tumor microenvironment.[1]

Antimicrobial Activity

Both benzothiazole and 2-aminothiophene moieties are present in numerous compounds with potent antibacterial and antifungal properties.[14][15][16] Potential mechanisms include:

-

Enzyme Inhibition: The compound may target essential microbial enzymes. For instance, some benzothiazole derivatives are known to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria.[17]

-

Disruption of Cell Wall or Membrane Integrity: The heterocyclic nature of the compound could facilitate its interaction with and disruption of microbial cell envelopes.

-

Inhibition of Biofilm Formation: Many chronic infections are associated with microbial biofilms. The compound may interfere with the signaling pathways that regulate biofilm formation.

Neuroprotective and Anti-inflammatory Activity

Benzothiazole derivatives have shown promise in the context of neurodegenerative diseases and inflammation.[1][18]

-

Enzyme Inhibition in Neurodegeneration:

-

Cholinesterase Inhibition: Benzothiazole derivatives have been designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[19]

-

Monoamine Oxidase (MAO) Inhibition: Dual-target inhibitors of both cholinesterases and MAO-B have been developed from the benzothiazole scaffold.[19]

-

-

Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.[10]

Quantitative Data for Related Compounds

While specific quantitative data for 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is not available, the following tables summarize the activity of related benzothiazole and 2-aminothiophene derivatives against various targets. This information can serve as a benchmark for future studies.

Table 1: Anticancer Activity of Representative Benzothiazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-(4-Aminophenyl)benzothiazoles | Various | GI50 | nM to µM range | [20] |

| N-substituted benzothiazole-2-amines | A549, H1299 | IC50 | < 50 nM | [10][13] |

| Benzothiazole-Thiazolidinone Hybrids | Various | MIC | 0.10–0.75 mg/mL | [21] |

Table 2: Antimicrobial Activity of Representative Benzothiazole and Thiophene Derivatives

| Compound Class | Microbial Strain | Activity Metric | Value | Reference |

| Thiazole-Thiophene-Benzothiazole Hybrids | S. aureus | MIC | 3.125 µg/mL | [14] |

| Dialkyne substituted 2-aminobenzothiazole | Gram-positive/negative bacteria | MIC | 3.12 µg/mL | [15] |

| Benzothiazole-Pyrazolone Hybrids | S. aureus | MIC | 0.025 mM | [17] |

Table 3: Enzyme Inhibition by Representative Benzothiazole Derivatives

| Compound Class | Enzyme Target | Activity Metric | Value | Reference |

| Benzothiazole-Piperazine Hybrids | Acetylcholinesterase (AChE) | IC50 | µM range | [19] |

| Benzothiazole Sulfonamides | Dihydropteroate Synthase (DHPS) | IC50 | 7.85 µg/mL | [17] |

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamides | CDK5/p25 | IC50 | 551 nM | [12] |

General Experimental Protocols

The following are standard experimental protocols that can be employed to investigate the therapeutic potential of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine.

In Vitro Anticancer Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cell lines (e.g., A549, HeLa, U87) in 96-well plates.

-

After 24 hours, treat the cells with varying concentrations of the test compound.

-

Incubate for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.

-

Calculate the IC50 value.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cancer cells with the test compound at its IC50 concentration.

-

After 24-48 hours, harvest the cells.

-

Stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell population by flow cytometry to quantify apoptotic cells.

-

-

Western Blot Analysis:

-

Treat cells with the test compound.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against target proteins (e.g., AKT, p-AKT, Caspase-3, Cytochrome-c).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using a chemiluminescence substrate.

-

In Vitro Antimicrobial Assays

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

-

Prepare serial dilutions of the test compound in a 96-well plate with appropriate growth medium.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate at the optimal temperature for the microorganism (e.g., 37°C for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

In Vitro Enzyme Inhibition Assays

-

Kinase Inhibition Assay (e.g., for PI3K):

-

Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the recombinant kinase with the test compound and the appropriate substrate and ATP.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Luminescence is correlated with kinase activity.

-

Visualizations of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways that could be modulated by 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine and a general workflow for its initial biological evaluation.

Caption: Postulated inhibition of the PI3K/AKT signaling pathway.

Caption: Potential modulation of the JNK signaling pathway.

Caption: General experimental workflow for biological evaluation.

Conclusion and Future Directions

The structural amalgamation of benzothiazole and 2-aminothiophene in 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine strongly suggests a molecule with significant, multi-faceted therapeutic potential. The most promising avenues for investigation lie in its application as an anticancer, antimicrobial, and potentially neuroprotective agent. Future research should focus on the synthesis and subsequent in vitro screening of this compound against a panel of cancer cell lines, pathogenic microbes, and relevant enzymes (e.g., kinases, cholinesterases). Positive hits from these initial screens would warrant further investigation into the specific mechanisms of action and eventual evaluation in preclinical in vivo models. The insights provided in this guide offer a foundational roadmap for unlocking the therapeutic promise of this novel chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Article Not Found | Ariston Publications [aristonpubs.com]

- 8. benthamscience.com [benthamscience.com]

- 9. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijper.org [ijper.org]

- 17. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 18. pharmacyjournal.in [pharmacyjournal.in]

- 19. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine (CAS 306936-47-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and suppliers of 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine (CAS 306936-47-0). Due to the limited publicly available data for this specific compound, this guide draws upon research on structurally similar benzothiazole-thiophene derivatives to infer potential therapeutic targets, relevant signaling pathways, and applicable experimental protocols. The core structure, combining a benzothiazole and a 2-aminothiophene moiety, is a recognized pharmacophore with potential applications in oncology and neurodegenerative diseases. All quantitative data is presented in structured tables, and detailed experimental methodologies for investigating analogous compounds are provided. Visualizations of key signaling pathways and a representative synthetic workflow are included to facilitate understanding.

Chemical Properties and Identification

3-(1,3-Benzothiazol-2-yl)thiophen-2-amine is a heterocyclic organic compound featuring a benzothiazole ring system linked to a thiophene ring at the 2-position of the benzothiazole and an amino group at the 2-position of the thiophene.